Cas no 1017663-19-2 (3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one)

3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one structure
1017663-19-2 structure
Product Name:3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one
CAS No:1017663-19-2
MF:C22H25N3OS2
MW:411.583402395248
CID:6411164
PubChem ID:28460907
Update Time:2025-07-09

3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one
    • 1-[4-(3-methylphenyl)piperazin-1-yl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propan-1-one
    • 1-Propanone, 1-[4-(3-methylphenyl)-1-piperazinyl]-3-[2-methyl-4-(2-thienyl)-5-thiazolyl]-
    • 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(m-tolyl)piperazin-1-yl)propan-1-one
    • 1017663-19-2
    • F5092-0165
    • AKOS016391822
    • Inchi: 1S/C22H25N3OS2/c1-16-5-3-6-18(15-16)24-10-12-25(13-11-24)21(26)9-8-20-22(23-17(2)28-20)19-7-4-14-27-19/h3-7,14-15H,8-13H2,1-2H3
    • InChI Key: OOLBWXOMGCNNLU-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=CC=CC(C)=C2)CC1)(=O)CCC1SC(C)=NC=1C1SC=CC=1

Computed Properties

  • Exact Mass: 411.14390478g/mol
  • Monoisotopic Mass: 411.14390478g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 526
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 92.9Ų

Experimental Properties

  • Density: 1.242±0.06 g/cm3(Predicted)
  • Boiling Point: 642.2±55.0 °C(Predicted)
  • pka: 3.24±0.20(Predicted)

3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one Pricemore >>

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Additional information on 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one

Comprehensive Overview of 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one (CAS No. 1017663-19-2)

The compound 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one (CAS No. 1017663-19-2) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique combination of a thiophene-substituted thiazole core and a piperazine moiety makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of G-protein-coupled receptors (GPCRs), which are critical targets in drug discovery for conditions like neurological disorders and metabolic diseases.

In recent years, the demand for novel heterocyclic compounds has surged, driven by advancements in precision medicine and targeted drug delivery. The thiazole and thiophene rings in this compound are known for their bioisosteric properties, often enhancing pharmacokinetic profiles. Meanwhile, the piperazine group contributes to improved solubility and binding affinity, making 1017663-19-2 a subject of interest in structure-activity relationship (SAR) studies. These attributes align with current trends in AI-driven drug design, where computational models prioritize molecules with optimal ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Another area of exploration for 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one is its potential role in central nervous system (CNS) therapeutics. With rising global concerns about neurodegenerative diseases such as Alzheimer's and Parkinson's, researchers are investigating its interactions with dopamine and serotonin receptors. This aligns with frequent search queries like "new treatments for cognitive decline" or "GPCR-targeted drugs for CNS disorders," highlighting its relevance to contemporary medical challenges.

From a synthetic chemistry perspective, the compound's multi-step synthesis involves cross-coupling reactions and amide bond formation, techniques widely discussed in green chemistry forums. Environmental sustainability in drug manufacturing is a hot topic, and optimizing the synthesis of 1017663-19-2 to reduce waste and energy consumption could set a benchmark for eco-friendly pharmaceutical production. Such innovations resonate with industry demands for sustainable APIs (active pharmaceutical ingredients).

In summary, 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one represents a convergence of cutting-edge medicinal chemistry and therapeutic innovation. Its structural complexity and functional versatility position it as a valuable entity in both academic and industrial research, addressing pressing health concerns while adhering to modern scientific and environmental standards.

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